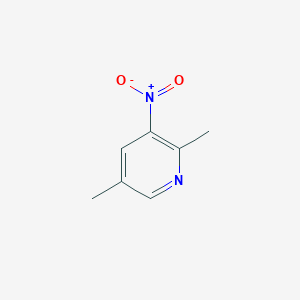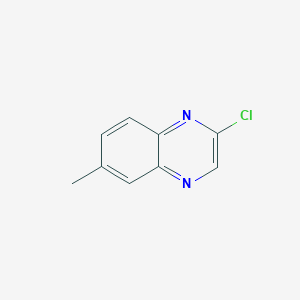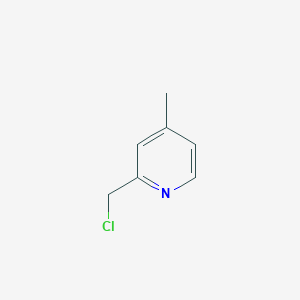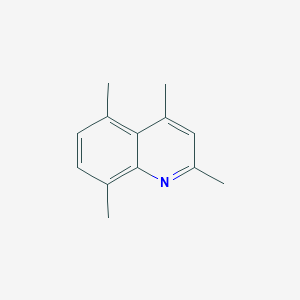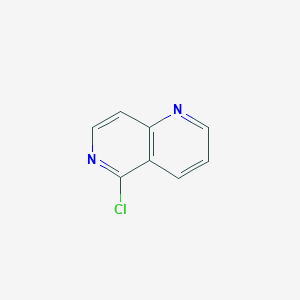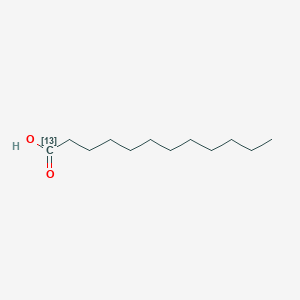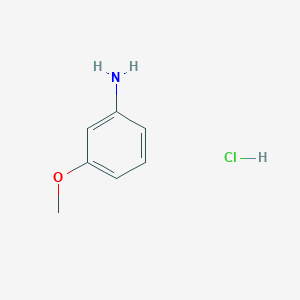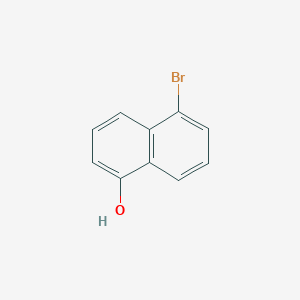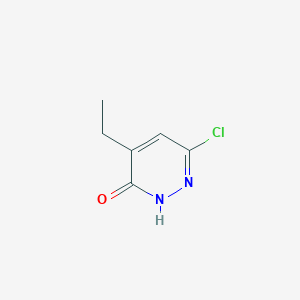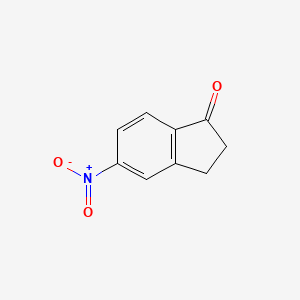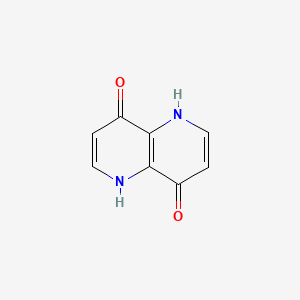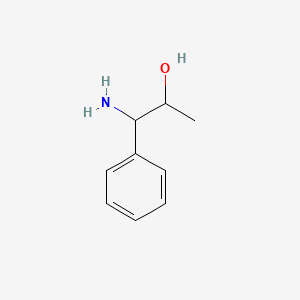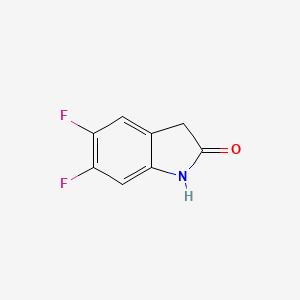
5,6-二氟吲哚酮
描述
5,6-Difluorooxindole, also known as 5,6-difluoro-1,3-dihydroindol-2-one, is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.13 .
Synthesis Analysis
While specific synthesis methods for 5,6-Difluorooxindole were not found, there has been research on the synthesis of similar compounds. For instance, a series of 5-fluoro-2-oxindole derivatives were synthesized for the development of novel α-glucosidase inhibitors .Molecular Structure Analysis
The molecular structure of 5,6-Difluorooxindole consists of 8 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each .Physical And Chemical Properties Analysis
5,6-Difluorooxindole has a molecular weight of 169.128 and a density of 1.4±0.1 g/cm3 . More specific physical and chemical properties were not found in the search results.科学研究应用
Antiviral Activity
5,6-Difluorooxindole derivatives have been studied for their potential as antiviral agents. For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the difluoro group on the oxindole scaffold could potentially enhance the antiviral properties by affecting the binding affinity to viral proteins or interfering with the viral replication process.
Anticancer Properties
Indole derivatives, including those with a 5,6-difluorooxindole core, are known to possess anticancer activities. They can act on various pathways involved in cancer cell proliferation, apoptosis, and metastasis. The difluorination at specific positions may improve the pharmacokinetic properties and increase the potency of these compounds against cancer cells .
Anti-Inflammatory Effects
The indole nucleus is a common feature in many compounds with anti-inflammatory properties. 5,6-Difluorooxindole could be utilized to develop new anti-inflammatory drugs that modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Indole derivatives are also explored for their antimicrobial effects. The incorporation of fluorine atoms, as in 5,6-Difluorooxindole, often leads to an increase in the antimicrobial efficacy. These compounds could target a range of pathogenic bacteria and fungi, providing a basis for the development of new antibiotics .
Neuroprotective Effects
Research has indicated that indole derivatives can have neuroprotective effects. 5,6-Difluorooxindole might contribute to the protection of neuronal cells against neurodegenerative diseases or brain injuries by interacting with neuroreceptors or inhibiting neurotoxic pathways .
Enzyme Inhibition
Indole derivatives are known to inhibit various enzymes that are crucial for the survival of pathogens or cancer cells. 5,6-Difluorooxindole could serve as a lead compound for the design of enzyme inhibitors that have therapeutic applications in diseases where enzyme activity is dysregulated .
未来方向
While specific future directions for 5,6-Difluorooxindole were not found, research on similar compounds, such as 5-fluoro-2-oxindole derivatives, suggests potential applications in the development of novel α-glucosidase inhibitors . This could have implications for the treatment of conditions like diabetes, where controlling postprandial hyperglycemia is important .
属性
IUPAC Name |
5,6-difluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOLDJZABLHVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503417 | |
| Record name | 5,6-Difluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluorooxindole | |
CAS RN |
71294-07-0 | |
| Record name | 5,6-Difluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[4-(chloromethyl)phenyl]acetate](/img/structure/B1589986.png)
